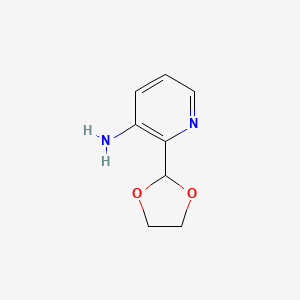

2-(1,3-Dioxolanyl)-3-aminopyridine

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C8H10N2O2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5,9H2 |

InChI Key |

YXLUXWLWICUJCY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3 Dioxolanyl 3 Aminopyridine

Retrosynthetic Analysis and Strategic Disconnections for the 2-(1,3-Dioxolanyl)-3-aminopyridine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govresearchgate.net For this compound, the primary disconnections involve the C-N bond of the amino group and the C-C bond connecting the dioxolanyl group to the pyridine (B92270) ring, as well as the disconnection of the acetal (B89532).

A logical retrosynthetic approach would first involve the deprotection of the dioxolanyl group, which is an acetal, to reveal a formyl group. This leads to the precursor 2-formyl-3-aminopyridine . This disconnection is based on the well-established stability of acetals under basic and neutral conditions and their facile removal under acidic conditions.

Further disconnection of 2-formyl-3-aminopyridine can be envisioned through two main pathways:

Pathway A: Functional Group Interconversion (FGI) . The amino group can be introduced via the reduction of a nitro group. This leads to the intermediate 2-formyl-3-nitropyridine . The formyl group, in turn, could be installed through various methods, such as the oxidation of a methyl group or the reaction of a suitable organometallic pyridine species with a formylating agent.

Pathway B: C-C Bond Formation . The formyl group can be introduced onto a pre-existing 3-aminopyridine (B143674) scaffold. This disconnection points towards 3-aminopyridine as a key starting material.

An alternative and highly plausible retrosynthetic route involves disconnecting the amino group first, leading to 2-(1,3-dioxolanyl)-3-nitropyridine . This intermediate is particularly attractive as its subsequent reduction would directly yield the target molecule. The synthesis of this nitro-precursor would then rely on the formation of the dioxolane from 2-formyl-3-nitropyridine or a related species. The commercial availability of a compound closely related to this, 2-(1,3-Dioxolan-2-yl)-3-nitropyridine (B8660865), makes this a very efficient forward synthetic strategy. google.combldpharm.com

Precursor Chemistry and Starting Material Considerations

The choice of starting materials is dictated by their commercial availability, cost, and the efficiency of their conversion to the target molecule. For the synthesis of this compound, several key precursors can be considered based on the retrosynthetic analysis.

3-Aminopyridine is a readily available and common starting material in the synthesis of substituted pyridines. researchgate.net Its use would necessitate the introduction of a functional group at the 2-position, which can be challenging due to the directing effects of the amino group.

Nicotinamide (Pyridine-3-carboxamide) is another accessible precursor. Through a Hofmann rearrangement, it can be converted to 3-aminopyridine. researchgate.net This method provides an alternative entry point to the 3-aminopyridine scaffold.

2-Chloropyridine (B119429) can serve as a versatile precursor. Through directed ortho-metalation, a carbonyl group can be introduced at the 3-position, followed by nucleophilic substitution of the chlorine to introduce the amino group or another precursor to it. rsc.org

2-Chloro-3-nitropyridine is a valuable starting material as the chloro group can be displaced by various nucleophiles and the nitro group can be reduced to an amine. evitachem.com

2-Formyl-3-nitropyridine and the protected 2-(1,3-dioxolan-2-yl)-3-nitropyridine are advanced intermediates. The latter is commercially available, significantly simplifying the synthetic route. google.combldpharm.com

Key Reaction Pathways for the Formation of the Pyridine Core

The construction of the 2,3-disubstituted pyridine core is a critical aspect of the synthesis. This can be achieved through cyclization reactions or by functionalizing a pre-existing pyridine ring.

Cyclization Strategies for Pyridine Ring Construction

While not the most common approach for a relatively simple molecule like this compound, cyclization reactions are fundamental in pyridine synthesis. Various methods exist for constructing the pyridine ring from acyclic precursors. For instance, multicomponent reactions involving enaminones, malononitrile, and primary amines can provide access to substituted 2-aminopyridines. nih.gov Palladium-catalyzed synthesis from β-ketodinitriles and alkynes also offers a route to fused furopyridines, demonstrating the versatility of cyclization in heterocyclic chemistry. nih.gov However, for the target molecule, functionalization of a pre-existing pyridine ring is generally more straightforward.

Functional Group Interconversions on the Pyridine Nucleus

Functional group interconversions (FGIs) on the pyridine ring are the most common and practical approaches to introduce the desired amino and dioxolanyl moieties.

A key FGI is the reduction of a nitro group to an amino group. This is a high-yielding and reliable transformation. For instance, the reduction of 2-(1,3-dioxolan-2-yl)-3-nitropyridine to this compound can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media. researchgate.net

Another important FGI is the introduction of a formyl group . This can be accomplished through various methods, including the Vilsmeier-Haack reaction on activated pyridine derivatives. researchgate.net For example, formylation of certain 3-amino-4-methylpyridines has been reported. chemrxiv.org Alternatively, a cyano group, as in 3-amino-2-cyanopyridine, can potentially be converted to a formyl group through reduction. manchesterorganics.comgoogle.com

The conversion of a halogen to other functional groups is also a powerful tool. For example, a 2-chloropyridine derivative can undergo nucleophilic substitution to introduce an amino group or a precursor. rsc.org

Introduction and Protection of the Dioxolanyl Moiety

The 1,3-dioxolane (B20135) serves as a protecting group for the carbonyl functionality of the formyl group at the 2-position. This protection is crucial to prevent unwanted side reactions of the aldehyde during subsequent synthetic steps, particularly during the reduction of the nitro group or other transformations involving nucleophiles or bases.

Acetalization/Ketalization Reactions for Dioxolane Formation

The formation of the dioxolane ring is achieved through an acetalization reaction. This typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with ethylene (B1197577) glycol in the presence of an acid catalyst.

For the synthesis of this compound, this would involve the reaction of 2-formyl-3-aminopyridine with ethylene glycol. Alternatively, and more strategically, the acetalization can be performed on 2-formyl-3-nitropyridine to yield 2-(1,3-dioxolan-2-yl)-3-nitropyridine . This latter approach is often preferred as it protects the aldehyde before the sensitive nitro group reduction step.

The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), to drive the equilibrium towards the formation of the acetal. Common acid catalysts include p-toluenesulfonic acid (p-TSA) or a Lewis acid. researchgate.net

Chemoselectivity in Dioxolane Installation

The introduction of a 1,3-dioxolane group at the 2-position of a pyridine ring serves as a crucial step, often to protect a formyl group. The chemoselectivity of this installation is paramount, especially when other reactive functional groups are present on the pyridine ring. The choice of catalyst and reaction conditions plays a significant role in achieving the desired selectivity. For instance, in the synthesis of polysubstituted pyridines, the distinct reactivity profile of various electrophilic leaving groups can be exploited for chemoselective installation of substituents. nih.gov The general order of reactivity, -I > -Br ≥ -OTf ≫ -Cl, allows for a controlled, stepwise functionalization of the aromatic core. nih.gov

In a related context, the synthesis of heteroaryl fluorosulfates and their subsequent Suzuki coupling reactions demonstrate high chemoselectivity. By carefully selecting the palladium catalyst, the fluorosulfate (B1228806) group can be differentiated from bromide and chloride, enabling a stepwise synthesis of polysubstituted pyridines. nih.gov This principle of catalyst-controlled chemoselectivity can be applied to the installation of a dioxolane group on a suitably functionalized pyridine precursor.

Table 1: Examples of Chemoselective Reactions in Pyridine Synthesis

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-5-bromopyridine | 4-Methylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-5-(4-methylphenyl)pyridine | 91 | nih.gov |

| 2-Chloro-3-phenyl-5-(p-tolyl)pyridine | 4-Trifluoromethylphenylboronic acid, Pd-PEPPSI-IPr | 2-(4-Trifluoromethylphenyl)-3-phenyl-5-(p-tolyl)pyridine | 98 | nih.gov |

| 3-Aminopyridine | Di-tert-butyl dicarbonate | N-Boc-3-aminopyridine | Excellent | nih.gov |

| 2,3-Dichloroisonicotinic acid | Methanol, Thionyl chloride | Methyl 2,3-dichloroisonicotinate | - | nih.gov |

Introduction of the Amino Group at the 3-Position

Several strategies can be employed to introduce an amino group at the 3-position of the pyridine ring, either before or after the installation of the dioxolane moiety.

Direct amination of the pyridine ring at the C-3 position is a challenging transformation due to the electronic properties of the heterocycle, which favor nucleophilic attack at the C-2 and C-4 positions. youtube.com However, recent advancements have enabled regioselective meta-C-H functionalization. One strategy involves the temporary dearomatization of the pyridine ring, making the C-3 position more susceptible to nucleophilic attack. nih.gov For instance, pyridines can be converted to Zincke imine intermediates, which then undergo photochemical amination with N-aminopyridinium salts to yield C-3 amino pyridines after rearomatization. researchgate.net

Another approach involves the use of activating groups. For example, the presence of a nitro group can facilitate direct amination. In one study, 2-nitro-3-azidopyridine was aminated with ammonium (B1175870) hydroxide (B78521) to yield 2-nitro-3,6-diaminopyridine, demonstrating that direct amination is possible when acceptor groups are present in the molecule. acs.org

Reductive amination of a carbonyl group at the 3-position of the pyridine ring is a versatile method for introducing an amino group. This typically involves the reaction of a pyridine-3-carbaldehyde or a corresponding ketone with an amine source in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) has been identified as a mild and selective reducing agent for the reductive amination of a wide variety of aldehydes and ketones, including those with acid-sensitive functional groups like acetals. nih.govorganic-chemistry.org This makes it a suitable reagent for the reductive amination of a 2-(1,3-dioxolanyl)-3-pyridinecarbaldehyde intermediate. The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov Borane-pyridine complexes have also been shown to be effective and are a less toxic alternative to reagents like sodium cyanoborohydride. nih.govgoogle.com

A common and effective strategy for introducing an amino group at the 3-position is through the reduction of a precursor nitro or cyano group.

The reduction of a 3-nitropyridine (B142982) derivative is a well-established method. Various reducing agents can be employed, including tin or zinc with hydrochloric acid, or catalytic hydrogenation. nih.gov For instance, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using iron in acidified aqueous ethanol (B145695) or with stannous chloride and hydrochloric acid. orgsyn.org Catalytic hydrogenation of nitropyridines is also a viable method, often utilizing catalysts like palladium on carbon (Pd/C). researchgate.net

Similarly, a 3-cyanopyridine (B1664610) can be reduced to a 3-aminomethylpyridine. researchgate.net Catalytic hydrogenation is a common method for this transformation, and patents describe the use of palladium catalysts for the hydrogenation of substituted cyanopyridines to their corresponding aminomethylpyridines. google.comgoogle.com

Table 2: Methods for Introducing an Amino Group at the 3-Position of Pyridine

| Precursor | Reagent(s)/Method | Product | Reference |

|---|---|---|---|

| Pyridine | Zincke imine formation, photochemical amination | 3-Aminopyridine | researchgate.net |

| Pyridine-3-carbaldehyde | Amine, Sodium triacetoxyborohydride | 3-Aminomethylpyridine | nih.govorganic-chemistry.org |

| 3-Nitropyridine | Zinc, Hydrochloric acid | 3-Aminopyridine | nih.gov |

| 2-Amino-3-nitropyridine | Iron, Aqueous acidified ethanol | 2,3-Diaminopyridine | orgsyn.org |

| 3-Cyanopyridine | Catalytic hydrogenation (e.g., Pd/C) | 3-Aminomethylpyridine | google.comgoogle.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of functionalized pyridines, optimization studies have shown that the catalyst loading, temperature, and solvent can significantly impact the reaction outcome. researchgate.net In one case, 5 mol% of a benzimidazolium chloride catalyst at 70 °C in water was found to be optimal for a three-component cyclization reaction. researchgate.net

For amination reactions, the choice of base and catalyst is critical. In the amination of 2-chloropyridines with pyrazole, the reaction conditions, including the base and catalyst, were optimized to achieve the desired product. researchgate.net The use of microwave irradiation has also been shown to improve yields and reduce reaction times in the synthesis of pyridine derivatives compared to conventional heating. acs.org

Scalability and Green Chemistry Principles in Synthetic Approaches

For the synthesis of this compound to be industrially viable, the synthetic route must be scalable and adhere to the principles of green chemistry. This includes using environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. rasayanjournal.co.in

Multicomponent reactions (MCRs) are a key strategy in green chemistry as they can significantly increase efficiency by combining several steps into a single operation, often with high atom economy. nih.gov The use of water as a solvent is another important aspect of green chemistry, and some pyridine syntheses have been successfully carried out in aqueous media. researchgate.net

The use of recyclable catalysts, such as heterogeneous catalysts, can also contribute to a greener process. researchgate.net Furthermore, alternative energy sources like microwave irradiation and ultrasonication can lead to shorter reaction times and higher yields, reducing energy consumption and waste generation. acs.orgrasayanjournal.co.in The development of scalable approaches, such as those that avoid chromatographic purification, is also a key consideration for industrial applications. nuph.edu.ua

Chemical Reactivity and Transformation of 2 1,3 Dioxolanyl 3 Aminopyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a site for protonation and coordination with Lewis acids. However, its reactivity is tempered by the electron-donating character of the 3-amino group and the electronic influence of the 2-(1,3-dioxolanyl) substituent.

Protonation and Lewis Acid Coordination

The pyridine nitrogen of 2-(1,3-Dioxolanyl)-3-aminopyridine can act as a Brønsted-Lowry base, accepting a proton from an acid to form a pyridinium (B92312) salt. Computational and experimental studies on related aminopyridines confirm that protonation typically occurs at the endocyclic nitrogen atom. nih.gov For the title compound, this would result in the formation of the 2-(1,3-Dioxolanyl)-3-aminopyridinium ion.

A critical consideration in the protonation of this specific molecule is the acid-labile nature of the 1,3-dioxolane (B20135) group. As an acetal (B89532), it is susceptible to hydrolysis under aqueous acidic conditions, which would cleave the ring to unmask the 2-formyl group. Therefore, protonation of the pyridine nitrogen without decomposition requires carefully controlled conditions, such as the use of anhydrous acids or maintaining a specific pH level where the nitrogen is protonated but the acetal remains intact.

Similarly, the pyridine nitrogen can coordinate with Lewis acids. This interaction is fundamental in many catalytic processes. However, strong Lewis acids could also catalyze the cleavage of the dioxolane ring, a factor that must be managed during reaction design. beilstein-journals.org

N-Alkylation and N-Acylation Reactions

While the exocyclic 3-amino group is generally more nucleophilic, N-alkylation of the pyridine ring nitrogen is a known reaction that leads to the formation of quaternary N-aminopyridinium salts. researchgate.netnih.gov This transformation typically requires a potent alkylating agent, such as an alkyl halide or triflate. The reaction with this compound would yield a 1-alkyl-2-(1,3-dioxolanyl)-3-aminopyridinium salt. These pyridinium salts are valuable synthetic intermediates. chemrxiv.org

N-acylation at the pyridine nitrogen is less common compared to acylation of the exocyclic amine due to the lower nucleophilicity of the ring nitrogen. It generally requires highly reactive acylating agents and specific conditions.

Table 1: Representative N-Alkylation Reactions at the Pyridine Nitrogen This table presents hypothetical reactions based on established aminopyridine chemistry.

| Reactant | Product | Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 3-Amino-2-(1,3-dioxolanyl)-1-methylpyridinium iodide | Standard alkylation conditions, e.g., in acetonitrile |

| Benzyl Bromide (BnBr) | 1-Benzyl-3-amino-2-(1,3-dioxolanyl)pyridinium bromide | Heating in an appropriate solvent |

| Ethyl Triflate (EtOTf) | 3-Amino-2-(1,3-dioxolanyl)-1-ethylpyridinium triflate | Strong, non-nucleophilic alkylating agent |

Transformations Involving the 3-Amino Group

The 3-amino group is the most nucleophilic site on the molecule and is the primary center for a wide array of chemical transformations. Its reactivity is characteristic of an aromatic amine, though modulated by the electronic properties of the substituted pyridine ring.

Amine Nucleophilicity and Electrophilic Attack

The lone pair of electrons on the nitrogen of the 3-amino group is readily available for bond formation, making it a strong nucleophile. It will readily attack a variety of electrophilic species. The nucleophilicity of primary amines is a well-established principle in organic synthesis. uni-muenchen.de In this molecule, the amino group's reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which slightly reduces its basicity and nucleophilicity compared to a simple alkylamine, but it remains the dominant reactive site for electrophilic attack over the ring nitrogen.

Formation of Amides, Ureas, and Thioureas

The nucleophilic 3-amino group undergoes facile reactions with various acylating and related reagents to form stable amide, urea (B33335), and thiourea (B124793) derivatives. These transformations are robust and high-yielding, providing a common pathway to elaborate the core structure.

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding N-(2-(1,3-Dioxolanyl)pyridin-3-yl)amides. These reactions are fundamental in organic chemistry for creating C-N bonds. nih.govresearchgate.netresearchgate.net

Urea Formation: Treatment with isocyanates (R-N=C=O) or reagents like carbonyldiimidazole (CDI) followed by another amine leads to the formation of N,N'-disubstituted ureas. nih.govnih.gov This reaction provides access to a diverse range of urea derivatives with potential biological applications.

Thiourea Formation: Analogous to urea formation, reaction with isothiocyanates (R-N=C=S) provides the corresponding thiourea derivatives. nih.govnih.gov This transformation is typically efficient and proceeds under mild conditions.

Table 2: Synthesis of Derivatives from the 3-Amino Group This table shows expected products from common reactions involving the 3-amino group.

| Reagent | Product Class | Product Structure |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Amide | N-(2-(1,3-Dioxolanyl)pyridin-3-yl)acetamide |

| Phenyl Isocyanate (PhNCO) | Urea | 1-(2-(1,3-Dioxolanyl)pyridin-3-yl)-3-phenylurea |

| Benzyl Isothiocyanate (BnNCS) | Thiourea | 1-Benzyl-3-(2-(1,3-dioxolanyl)pyridin-3-yl)thiourea |

Diazotization and Subsequent Transformations

The 3-amino group can be converted into a diazonium salt (–N₂⁺) through a process called diazotization, which typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazotization of 3-aminopyridines is a key synthetic strategy. google.comgoogle.com The resulting pyridine-3-diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer (using copper(I) salts to introduce -Cl, -Br, -CN) or Schiemann (using HBF₄ to introduce -F) reactions.

As with protonation, the use of standard aqueous acidic conditions for diazotization poses a significant risk of hydrolyzing the 2-(1,3-dioxolanyl) group. To preserve this acetal, anhydrous diazotization methods are required. google.com This can be achieved by using alkyl nitrites (e.g., t-butyl nitrite or isoamyl nitrite) in a non-aqueous solvent, allowing for the formation and subsequent reaction of the diazonium salt while keeping the protecting group intact. This approach opens a pathway to a variety of 2-(1,3-dioxolanyl)-3-substituted pyridines that are not directly accessible from the parent amine.

Condensation Reactions with Carbonyl Compounds

The primary amino group in this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. researchgate.netlatech.edu These reactions typically result in the formation of Schiff bases (imines) or related heterocyclic structures. The reaction is catalyzed by the presence of an acid or can proceed under mild, neutral conditions, sometimes facilitated by dehydrating agents to drive the equilibrium towards the product. researchgate.net

For instance, the reaction with a simple aldehyde would proceed as follows:

General Reaction Scheme:

this compound + R-CHO ⇌ 2-(1,3-Dioxolanyl)-3-(R-methylideneamino)pyridine + H₂O

The specific outcomes and yields of these condensation reactions are influenced by the nature of the carbonyl compound, the reaction conditions (temperature, solvent, catalyst), and the steric and electronic properties of the reactants. In some cases, intramolecular cyclization can occur, leading to the formation of more complex heterocyclic systems. researchgate.net Research has shown that similar aminopyridine derivatives can undergo condensation followed by cyclization to form various fused heterocyclic compounds. researchgate.net

Reactions at the Dioxolanyl Acetal Functionality

The 1,3-dioxolane group serves as a protecting group for a carbonyl functionality, specifically an aldehyde in this case. Its reactivity is centered around its stability and selective removal.

Hydrolysis and Unmasking of the Carbonyl Precursor

The dioxolane ring is stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.orgharvard.edu Acid-catalyzed hydrolysis regenerates the original carbonyl group, which in the case of this compound, would be a formyl group (an aldehyde). organic-chemistry.org This deprotection is a crucial step in synthetic pathways where the aldehyde functionality is required for subsequent transformations after modifications have been made to other parts of the molecule.

Hydrolysis Reaction:

this compound + H₂O (in the presence of an acid catalyst) → 3-Amino-2-formylpyridine + Ethylene (B1197577) glycol

The ease of hydrolysis can be influenced by the specific acid used and the reaction temperature.

Transacetalization Reactions

Transacetalization involves the transfer of the acetal from ethylene glycol to another diol or alcohol under acidic conditions. organic-chemistry.org This reaction can be used to change the protecting group or to introduce a different acetal with desired properties. For example, reacting this compound with a different diol in the presence of an acid catalyst can lead to the formation of a new cyclic acetal. A one-pot transacetalization of glycol acetals into more stable pinacol (B44631) acetals has been reported to occur cleanly with trifluoroacetic acid. researchgate.net

Stability and Selectivity of the Dioxolane Protecting Group

The 1,3-dioxolane group is a robust protecting group, stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.orgrsc.org This stability allows for selective chemical modifications at other positions of the this compound molecule without affecting the protected aldehyde. For instance, reactions involving the amino group or the pyridine ring can be carried out while the dioxolane ring remains intact. The selectivity of its removal under acidic conditions makes it a valuable tool in multi-step organic synthesis. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.comwikipedia.org Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions. quora.comwikipedia.org However, the substituents on the ring significantly influence the regioselectivity and reactivity.

Regioselectivity Directed by Existing Substituents

In this compound, the directing effects of both the amino group and the dioxolanyl-substituted carbon must be considered.

Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution process. libretexts.org

2-(1,3-Dioxolanyl) Group: This group is attached to the pyridine ring at the 2-position. Its electronic effect is primarily inductive and can be considered weakly deactivating or neutral.

The interplay of these two groups determines the position of electrophilic attack. The strong activating and directing effect of the amino group at position 3 will predominantly direct incoming electrophiles to the positions ortho and para to it. In the context of the pyridine ring, this corresponds to positions 4 and 6.

Predicted Regioselectivity:

Position 4: Ortho to the amino group.

Position 6: Para to the amino group.

Between these two positions, steric hindrance from the adjacent 2-substituted dioxolanyl group might influence the relative yields of the 4- and 6-substituted products. The inductive effect of the nitro group in 2,6-dichloro-3-nitropyridine (B41883) has been shown to make the C-2 position more electron-deficient and prone to nucleophilic attack, suggesting that electronic effects of substituents can be highly localized and influential. stackexchange.com While this is a nucleophilic substitution example, it highlights the importance of substituent electronic effects on regioselectivity. In electrophilic substitution on this compound, the electron-donating amino group is expected to be the dominant directing factor. libretexts.org

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

| Nitronium ion (NO₂⁺) | 4-Nitro-2-(1,3-dioxolanyl)-3-aminopyridine and 6-Nitro-2-(1,3-dioxolanyl)-3-aminopyridine | The strongly activating amino group directs the electrophile to the ortho and para positions (4 and 6). |

| Bromonium ion (Br⁺) | 4-Bromo-2-(1,3-dioxolanyl)-3-aminopyridine and 6-Bromo-2-(1,3-dioxolanyl)-3-aminopyridine | The amino group's directing effect is dominant. |

| Sulfonium ion (SO₃H⁺) | 4-Sulfonyl-2-(1,3-dioxolanyl)-3-aminopyridine and 6-Sulfonyl-2-(1,3-dioxolanyl)-3-aminopyridine | The directing influence of the amino group prevails. |

It is important to note that the actual product distribution would need to be determined experimentally, as subtle electronic and steric factors can influence the outcome.

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the pyridine ring is a crucial step for enabling further functionalization, particularly through metal-catalyzed cross-coupling reactions. The 3-amino group is an activating, ortho-para directing group, while the pyridine nitrogen is deactivating. For 3-aminopyridine (B143674), electrophilic substitution is directed to the 2-, 4-, and 6-positions. In the target molecule, the C2 position is already substituted, leaving the C4 and C6 positions as the most probable sites for electrophilic halogenation.

However, direct halogenation can lead to mixtures of products and potential side reactions. A more controlled approach involves the protection of the amino group, for instance as an N-Boc carbamate. This protected intermediate can then undergo directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates the C4 position, followed by quenching with an electrophilic halogen source (e.g., I₂, C₂Br₂H₄, or C₂Cl₆) to yield the 4-halo derivative with high regioselectivity. nih.gov Another reported method for the halogenation of 3-aminopyridine at the 2-position utilizes a halogenating agent with a ferric chloride catalyst, though this position is blocked in the target compound. google.com

A novel strategy for selective halogenation at the 3-position of pyridines involves a ring-opening/closing sequence via Zincke imine intermediates, which could potentially be adapted for this system. nih.govchemrxiv.org

Nitration: Nitration of the pyridine ring is generally challenging and requires harsh, strongly acidic conditions. The primary amino group is susceptible to oxidation under these conditions and typically requires protection. Direct nitration of 3-aminopyridine often results in low yields and complex product mixtures. orgsyn.org

A successful strategy for the synthesis of 2-nitro-3-aminopyridine involves protecting the amine functionality first. google.comgoogle.com For example, reacting 3-aminopyridine with urea or phosgene (B1210022) forms N,N'-di-(3-pyridyl)-urea. This intermediate can then be nitrated under more controlled conditions (e.g., nitric acid in oleum), which directs the nitro group to the 2-position of each pyridine ring. Subsequent hydrolysis cleaves the urea linkage to yield 2-nitro-3-aminopyridine. google.comgoogle.com In the case of this compound, where the C2 position is blocked, this methodology would likely direct nitration to the other activated positions, C4 or C6. Another potential route is the oxidation of the 3-amino group to a nitro group, although this would fundamentally alter the starting compound's core structure. ntnu.no

Table 1: Exemplar Halogenation and Nitration Reactions on 3-Aminopyridine Analogs

| Reaction | Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Halogenation | N-Boc-3-aminopyridine | 1) s-BuLi, TMEDA, THF, -78 °C 2) I₂ | N-Boc-3-amino-4-iodopyridine | High | nih.gov |

| Halogenation | 3-Aminopyridine | Cl₂, FeCl₃ | 3-Amino-2-chloropyridine | N/A | google.com |

| Nitration | N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄ (oleum), 60 °C | N,N'-di-(2-nitro-3-pyridyl)-urea | High | google.com |

| Amination of Nitropyridine | 3-Nitropyridine (B142982) | NH₃, K₂MnO₄, DMSO/H₂O | 2-Amino-5-nitropyridine | 66% | ntnu.no |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) reactions typically occur on electron-deficient aromatic rings containing a good leaving group. myttex.net The pyridine ring is inherently more electrophilic than benzene, and this effect is enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group. quimicaorganica.org SNAr reactions on pyridines are most favorable when the leaving group is at the 2- or 4-position, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. myttex.netquimicaorganica.org

The parent compound, this compound, is not suitably activated for SNAr as it lacks both a strong EWG and a conventional leaving group. To undergo SNAr, the molecule would first need to be functionalized, for example, by introducing a nitro group (EWG) and a halogen (leaving group). For instance, a hypothetical derivative like 5-bromo-2-(1,3-dioxolanyl)-3-nitropyridine would be a candidate for SNAr, where a nucleophile could displace the bromide at the C5 position.

Chichibabin Reaction Analogs

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the C2 or C4 position, using sodium amide (NaNH₂). slideshare.netslideshare.net The reaction proceeds via nucleophilic addition of the amide anion followed by the elimination of a hydride ion (H⁻). myttex.net

For this compound, a Chichibabin-type reaction is not straightforward. The compound already possesses an amino group, and such groups can interfere with the reaction, often leading to low or erratic yields when attempting diamination. orgsyn.org Under the strongly basic conditions of the Chichibabin reaction, the existing 3-amino group would be deprotonated, creating an anionic species that would repel the incoming nucleophilic amide anion.

While direct amination appears unlikely to be efficient, modern variations of the Chichibabin reaction using modified reagents might offer a pathway. For example, a composite of sodium hydride and an iodide salt has been shown to mediate the amination of substituted pyridines with primary alkylamines under milder conditions than the traditional reaction. ntu.edu.sg During a study on 3-methoxypyridine, amination was observed at the C2 position, suggesting that with the right catalyst system, amination of an already substituted pyridine is possible, though the presence of the 3-amino group remains a significant challenge. ntu.edu.sg

Metal-Catalyzed Cross-Coupling Reactions Involving the Pyridine Nucleus

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For the pyridine nucleus of this compound to act as the electrophilic partner in these reactions, it must first be converted into a derivative bearing a suitable leaving group, typically a halide (I, Br) or a triflate.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Once a halogenated derivative of this compound is obtained, it can serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The unprotected primary amino group is generally well-tolerated in these transformations.

Suzuki-Miyaura Coupling: This reaction would couple a halogenated this compound with an organoboron reagent (boronic acid or ester). acs.orgnih.gov This method is highly versatile for creating aryl-aryl or aryl-vinyl bonds. Studies have shown that heteroaryl halides bearing primary amine groups are suitable substrates for Suzuki coupling without the need for protecting the amine. acs.org

Sonogashira Coupling: This reaction couples a halo-aminopyridine with a terminal alkyne, providing a direct route to alkynyl-substituted aminopyridines. wikipedia.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrates the feasibility and efficiency of this transformation on closely related scaffolds, achieving moderate to excellent yields. scirp.orgresearchgate.net

Heck Coupling: This reaction involves the coupling of a halo-aminopyridine with an alkene to form a new C-C bond with substitution on the alkene. wikipedia.orgorganic-chemistry.org This provides a method for the vinylation of the pyridine ring. The reaction is catalyzed by palladium complexes and proceeds via a standard Pd(0)/Pd(II) cycle. wikipedia.org

Table 2: Exemplar Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Aminopyridine Analogs

| Reaction Type | Substrate | Coupling Partner | Catalyst & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | Amino-substituted bipyridine | 70% | acs.org |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | 2-Amino-3-(phenylethynyl)pyridine | 96% | scirp.org |

| Heck | Iodobenzene | Styrene | PdCl₂, K₂CO₃, Methanol, 120 °C | Stilbene | N/A | wikipedia.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide/triflate and an amine. wikipedia.orgacsgcipr.org This reaction can be applied to this compound in two distinct ways.

First, the primary amino group of the title compound can act as the nucleophilic partner, reacting with a different aryl or heteroaryl halide to produce a secondary diarylamine.

Second, and more pertinent to transformations of the pyridine nucleus, a halogenated derivative of this compound can act as the electrophilic partner. It can be coupled with a wide range of primary or secondary amines to generate more complex diaminopyridine structures. Seminal work has demonstrated the successful C-N cross-coupling of unprotected 3-halo-2-aminopyridines with various amines using specialized palladium-ligand systems (e.g., RuPhos or BrettPhos precatalysts) and a strong, non-nucleophilic base like LiHMDS. researchgate.net This precedent strongly supports the feasibility of applying Buchwald-Hartwig amination to a suitably halogenated this compound.

Table 3: Exemplar Buchwald-Hartwig Amination on a 3-Halo-2-aminopyridine Analog

| Substrate | Coupling Partner | Catalyst System | Base | Solvent & Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos G2 (precatalyst) | LiHMDS | Toluene (B28343), 100 °C | 2-Amino-3-morpholinopyridine | 91% | researchgate.net |

| 3-Bromo-2-aminopyridine | Aniline | BrettPhos G3 (precatalyst) | LiHMDS | Toluene, 100 °C | N³-Phenylpyridine-2,3-diamine | 81% | researchgate.net |

C-H Activation and Functionalization

As of the current body of scientific literature, there are no specific research findings available on the C-H activation and functionalization of the compound this compound. Searches of chemical databases and scholarly articles did not yield any studies detailing direct functionalization of the pyridine or dioxolane rings of this specific molecule through C-H activation methodologies.

While C-H activation is a prominent area of research for the functionalization of pyridine and its derivatives, with numerous studies on various substituted pyridines, this particular compound has not been the subject of such published research. The interplay of the 3-amino group and the 2-(1,3-dioxolanyl) group as potential directing groups or their electronic influence on the reactivity of the pyridine ring's C-H bonds has not been experimentally investigated or reported.

Therefore, no data on reaction conditions, catalytic systems, or resulting products for the C-H activation and functionalization of this compound can be provided.

Data Tables

No data is available for this section.

Spectroscopic and Structural Characterization of 2 1,3 Dioxolanyl 3 Aminopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(1,3-Dioxolanyl)-3-aminopyridine is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the dioxolane group. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-donating amino group at the C3 position and the electron-withdrawing dioxolanyl group at the C2 position will influence the precise chemical shifts. The proton at C6 is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons at C4 and C5 will show characteristic coupling patterns.

The protons of the 1,3-dioxolane (B20135) ring will have characteristic signals. The methine proton at the C2 position of the dioxolane ring (the acetal (B89532) proton) is expected to appear as a singlet or a triplet, depending on the coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the dioxolane ring will likely appear as a multiplet.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (Pyridine) | ~ 7.0 - 7.2 | Doublet of doublets | J(H4-H5) = ~7-8 Hz, J(H4-H6) = ~1-2 Hz |

| H-5 (Pyridine) | ~ 7.2 - 7.4 | Triplet of doublets | J(H5-H4) = ~7-8 Hz, J(H5-H6) = ~5 Hz |

| H-6 (Pyridine) | ~ 8.0 - 8.2 | Doublet of doublets | J(H6-H5) = ~5 Hz, J(H6-H4) = ~1-2 Hz |

| -NH₂ | ~ 4.0 - 5.0 | Broad singlet | - |

| H-2' (Dioxolane) | ~ 5.5 - 6.0 | Singlet | - |

| -CH₂- (Dioxolane) | ~ 3.9 - 4.2 | Multiplet | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The pyridine ring will show five distinct signals in the aromatic region (δ 110-160 ppm). The carbon atom C2, attached to the dioxolane ring, and C3, attached to the amino group, will have their chemical shifts significantly influenced by these substituents. The carbon atoms of the dioxolane ring will appear in the aliphatic region. The acetal carbon (C2') will be the most downfield of the aliphatic carbons.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~ 155 - 160 |

| C-3 (Pyridine) | ~ 140 - 145 |

| C-4 (Pyridine) | ~ 120 - 125 |

| C-5 (Pyridine) | ~ 123 - 128 |

| C-6 (Pyridine) | ~ 145 - 150 |

| C-2' (Dioxolane) | ~ 100 - 105 |

| -CH₂- (Dioxolane) | ~ 65 - 70 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. sdsu.edujeol.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6 of the pyridine ring, confirming their adjacent positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pyridine ring and the dioxolane moiety. For example, a correlation would be expected between the H-2' proton of the dioxolane ring and the C-2 carbon of the pyridine ring. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₈H₁₀N₂O₂). The predicted exact mass would be approximately 166.0742 g/mol .

Fragmentation Pathways of the Dioxolanyl and Aminopyridine Moieties

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways, initiated by the ionization of the molecule. The fragmentation of the 3-aminopyridine (B143674) moiety often involves the loss of HCN or radicals from the ring. enamine.net The dioxolane ring is known to undergo characteristic fragmentation, such as the loss of ethylene (B1197577) oxide or formaldehyde.

Predicted Key Fragmentation Ions:

| m/z | Predicted Fragment | Description |

| 166 | [M]⁺ | Molecular ion |

| 137 | [M - CHO]⁺ | Loss of a formyl radical |

| 122 | [M - C₂H₄O]⁺ | Loss of ethylene oxide from the dioxolane ring |

| 94 | [C₅H₆N₂]⁺ | Ion corresponding to 3-aminopyridine |

| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation |

The analysis of these fragment ions would provide strong evidence for the presence of both the 3-aminopyridine and the 1,3-dioxolane substructures within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is a composite of the characteristic vibrations of the pyridine ring, the amino group, and the dioxolane ring.

Characteristic Vibrations of Pyridine Ring

The vibrational modes of the pyridine ring are complex due to the delocalized π-electron system and the presence of the heteroatom, nitrogen. The substitution pattern further influences the exact position and intensity of these bands. Generally, the key IR absorptions for a substituted pyridine ring are found in several distinct regions of the spectrum. cdnsciencepub.com

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. elixirpublishers.com

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring are characteristic and appear as a series of bands, often of variable intensity, in the 1625-1430 cm⁻¹ range. elixirpublishers.com For pyridine itself, strong absorptions are noted between 1600-1500 cm⁻¹. elixirpublishers.com

Ring Breathing and Deformations: In-plane ring deformation vibrations are found in the 1300-1000 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also prominent and their position is sensitive to the substitution pattern.

Table 1: Typical IR Vibration Ranges for Substituted Pyridine Rings

| Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C and C=N Ring Stretch | 1625 - 1430 | Medium to Strong |

| In-plane Ring Bending | 1300 - 1000 | Medium |

| Out-of-plane C-H Bending | 900 - 650 | Strong |

N-H Stretching and Bending Modes

The primary amino (-NH₂) group attached to the pyridine ring at the 3-position gives rise to several distinct and identifiable absorption bands in the IR spectrum. These vibrations are sensitive to hydrogen bonding, which can cause band broadening and shifts to lower frequencies. spcmc.ac.in

N-H Stretching: Primary amines exhibit two characteristic stretching bands due to asymmetric and symmetric vibrations of the two N-H bonds. orgchemboulder.com

The asymmetric N-H stretching mode appears at higher wavenumbers, typically in the 3500-3420 cm⁻¹ range for aromatic primary amines. spcmc.ac.in

The symmetric N-H stretching mode is found at lower wavenumbers, generally between 3420-3340 cm⁻¹. spcmc.ac.in In 2-aminopyridine (B139424), these bands have been reported experimentally around 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.comresearchgate.net

N-H Bending (Scissoring): This in-plane bending vibration occurs in the 1650-1580 cm⁻¹ region. orgchemboulder.com For 2-aminopyridine, this mode has been observed around 1617-1628 cm⁻¹. tsijournals.com This band can sometimes overlap with the pyridine ring stretching vibrations.

N-H Wagging: A broad and strong absorption corresponding to the out-of-plane N-H wagging vibration is typically observed in the 910-665 cm⁻¹ range for primary amines. orgchemboulder.com

Table 2: Characteristic IR Absorptions for a Primary Aromatic Amine Group

| Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Asymmetric N-H Stretch | 3500 - 3420 | Weak to Medium | Appears at higher frequency of the pair. |

| Symmetric N-H Stretch | 3420 - 3340 | Weak to Medium | Appears at lower frequency of the pair. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | In-plane bending. |

| N-H Wag | 910 - 665 | Strong, Broad | Out-of-plane bending. |

C-O and C-H Vibrations of the Dioxolane Ring

The 1,3-dioxolane ring is a five-membered saturated heterocycle containing two oxygen atoms. Its vibrations are characteristic of cyclic ethers and alkanes.

C-H Stretching: The C-H stretching vibrations of the methylene (CH₂) groups in the dioxolane ring are expected in the 3000-2850 cm⁻¹ region, typical for sp³ hybridized C-H bonds. libretexts.org These are often sharp and strong.

C-O Stretching: The most characteristic vibrations for the dioxolane moiety are the strong C-O-C stretching bands. Due to the coupling of vibrations in the ring, multiple bands can be observed. Strong absorptions corresponding to asymmetric and symmetric C-O-C stretching are typically found in the 1250-1020 cm⁻¹ region. rsc.org For 1,3-dioxolane itself, significant bands related to ring vibrations involving C-O stretching are present around 1125 cm⁻¹ and 1050 cm⁻¹.

CH₂ Bending: The scissoring (bending) vibrations of the CH₂ groups typically occur around 1470-1448 cm⁻¹. uomustansiriyah.edu.iq

Table 3: Characteristic IR Absorptions for a 1,3-Dioxolane Ring

| Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| CH₂ Bend (Scissoring) | 1470 - 1448 | Medium |

| C-O-C Asymmetric/Symmetric Stretch | 1250 - 1020 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, including how they pack together and interact with their neighbors in the crystal lattice.

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, the crystal packing can be inferred from the known behavior of related aminopyridine derivatives. epa.govresearchgate.net The molecular structure contains multiple sites capable of forming hydrogen bonds: the amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine nitrogen and the two oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors.

Hydrogen Bonding: The most significant intermolecular interaction governing the crystal packing is expected to be hydrogen bonding. The amino group can form N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule, a very common and strong interaction in aminopyridine crystals. epa.govresearchgate.net This often leads to the formation of dimers or infinite chains. Additionally, weaker N-H···O hydrogen bonds involving the oxygen atoms of the dioxolane ring are also possible, potentially creating more complex three-dimensional networks. mdpi.com

π-π Stacking: Aromatic rings, such as pyridine, can engage in π-π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions, though weaker than hydrogen bonds, would further stabilize the crystal lattice.

The interplay of these interactions—strong N-H···N hydrogen bonds, supplemented by N-H···O, C-H···O/N, and π-π stacking—would dictate the formation of a stable and well-ordered supramolecular architecture in the solid state.

Bond Lengths and Angles Analysis

An analysis of bond lengths and angles provides quantitative data on the molecule's geometry. Based on data from similar structurally characterized compounds, the expected values for this compound can be estimated. mdpi.comresearchgate.net

The pyridine ring is expected to be largely planar, with bond lengths and angles characteristic of an aromatic system, though slightly distorted by the substituents. The C-N bond length of the amino group will reflect its attachment to an sp² hybridized carbon. The geometry of the dioxolane ring is typically a non-planar "envelope" or "twisted" conformation to minimize steric strain.

Table 4: Expected Bond Lengths and Angles

| Bond/Angle | Fragment | Expected Value |

|---|---|---|

| C-C (in ring) | Pyridine | ~1.38 - 1.40 Å |

| C-N (in ring) | Pyridine | ~1.33 - 1.35 Å |

| C-NH₂ | Pyridine-Amine | ~1.38 - 1.42 Å |

| C-O | Dioxolane | ~1.41 - 1.44 Å |

| O-C-O | Dioxolane | ~104° - 108° |

| C-C-N (in ring) | Pyridine | ~122° - 125° |

| C-N-C (in ring) | Pyridine | ~116° - 119° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Excluding Applications to Photophysical Properties)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible. For aromatic and heteroaromatic compounds like this compound and its derivatives, the primary electronic transitions observed are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on a nitrogen or oxygen atom, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyridine ring, as well as the solvent polarity.

Detailed Research Findings

A study by Anderson and Seeger on the ultraviolet absorption of 3-aminopyridine in an ether solution identified a single broad absorption band with a maximum (λmax) around 3350 mm⁻¹, which corresponds to approximately 298.5 nm. This absorption is characteristic of the pyridine ring structure.

Research conducted by Steck, Ewing, and Nachod provides valuable data on how substituents at the 2-position of the 3-aminopyridine core influence the electronic absorption spectra. Their work in aqueous solutions, both neutral and acidic, demonstrates the effect of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the position of the absorption maxima.

In a neutral aqueous solution, 3-aminopyridine exhibits two primary absorption bands at 235 nm and 300 nm. The introduction of a chlorine atom at the 2-position, to form 3-amino-2-chloropyridine, results in a bathochromic shift (a shift to longer wavelengths) of the longer wavelength band to 311 nm and the appearance of a band at 244 nm. This shift is indicative of the electronic perturbation of the pyridine system by the halogen substituent.

Conversely, the introduction of a methoxy (B1213986) group at the 2-position (3-amino-2-methoxypyridine) also leads to a bathochromic shift of the longer wavelength band to 310 nm, with another absorption maximum at 241 nm in a neutral aqueous solution. The similarity in the bathochromic shift caused by both chloro and methoxy groups at the 2-position suggests a complex interplay of electronic and steric effects influencing the energy of the electronic transitions.

In an acidic medium (0.1 N HCl), the protonation of the pyridine nitrogen and the amino group leads to significant changes in the electronic structure and, consequently, the UV-Vis spectra. For 3-aminopyridine in acidic solution, the absorption maxima are observed at 225 nm and 286 nm. For 3-amino-2-chloropyridine, these bands appear at 236 nm and 290 nm. In the case of 3-amino-2-methoxypyridine, the maxima are located at 231 nm and 290 nm. The general hypsochromic shift (shift to shorter wavelengths) of the longer wavelength band upon acidification is a typical behavior for many nitrogen-containing heterocyclic compounds.

Based on these findings for 2-substituted 3-aminopyridines, it can be inferred that this compound would also exhibit characteristic π → π* and n → π* transitions. The dioxolanyl group, being an ether-like substituent, would be expected to influence the electronic absorption spectrum in a manner comparable to the methoxy group, likely resulting in absorption maxima in the range of 240-250 nm and 310-320 nm in a neutral solvent.

The following tables summarize the available UV-Vis spectroscopic data for 3-aminopyridine and its relevant derivatives.

Table 1: UV-Vis Absorption Data for 3-Aminopyridine and its Derivatives in Neutral Solution

| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 |

| 3-Aminopyridine | Ether | - | - | ~298.5 | - |

| 3-Aminopyridine | Water (pH 7.0) | 235 | 3.81 | 300 | 3.40 |

| 3-Amino-2-chloropyridine | Water (pH 7.0) | 244 | 3.73 | 311 | 3.52 |

| 3-Amino-2-methoxypyridine | Water (pH 7.0) | 241 | 3.70 | 310 | 3.59 |

Table 2: UV-Vis Absorption Data for 3-Aminopyridine and its Derivatives in Acidic Solution

| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 |

| 3-Aminopyridine | 0.1 N HCl | 225 | 3.65 | 286 | 3.69 |

| 3-Amino-2-chloropyridine | 0.1 N HCl | 236 | 3.61 | 290 | 3.71 |

| 3-Amino-2-methoxypyridine | 0.1 N HCl | 231 | 3.63 | 290 | 3.77 |

Based on the current publicly available scientific literature, detailed computational chemistry and theoretical studies specifically focusing on this compound are not available. Extensive searches for scholarly articles and research data have not yielded specific findings on the electronic structure calculations (DFT, Ab Initio), conformational analysis, reaction mechanism elucidation, or ligand-binding predictions for this particular compound.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the specific requirements of the requested outline, as the foundational research data is absent from the public domain. The generation of scientifically accurate content for the specified sections and subsections, including data tables and detailed research findings, is contingent upon the existence of such primary research.

To provide an article that meets the user's request, computational studies on this compound would first need to be conducted and published by the scientific community. These studies would involve:

Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) or ab initio calculations to determine the frontier molecular orbitals (HOMO-LUMO), generate electrostatic potential surfaces, and predict atomic charges and reactivity sites.

Conformational Analysis: Investigating the rotational barriers and stable conformations of the dioxolanyl ring relative to the pyridine ring.

Reaction Mechanism Elucidation: Theoretically modeling the pathways of chemical transformations involving this molecule.

Ligand-Binding Predictions: Simulating its coordination behavior with various metal centers.

Without access to such peer-reviewed data, any attempt to create the requested article would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate piece.

Computational Chemistry and Theoretical Studies of 2 1,3 Dioxolanyl 3 Aminopyridine

Spectroscopic Property Prediction and Correlation with Experimental Data

In the field of computational chemistry, the prediction of spectroscopic properties serves as a critical tool for the structural elucidation and analysis of novel compounds. Theoretical calculations, most notably those employing Density Functional Theory (DFT), allow for the a priori determination of various spectroscopic parameters. researchgate.net These calculated data, when compared with experimental results, provide a powerful method for validating molecular structures and understanding the electronic and vibrational characteristics of a molecule. This section details the theoretical prediction of the spectroscopic properties of 2-(1,3-Dioxolanyl)-3-aminopyridine and its correlation with experimental data.

The computational analysis of this compound typically involves optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net Following optimization, frequency calculations are performed to predict the infrared (IR) spectrum. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is employed for predicting electronic absorption spectra (UV-Vis). researchgate.net

A significant aspect of correlating theoretical and experimental data is the use of scaling factors for calculated vibrational frequencies. nih.gov This is often necessary because theoretical calculations are based on a harmonic oscillator model, which deviates from the anharmonic nature of real molecular vibrations. researchgate.net The comparison between the scaled theoretical values and the experimental data provides a rigorous assessment of the accuracy of the computational model.

Infrared (IR) Spectroscopy

The calculated IR spectrum of this compound provides insight into its vibrational modes. The vibrational assignments are made with a high degree of confidence by comparing the theoretical and experimental data. Key vibrational modes for this compound include the N-H stretching of the amino group, C-H stretching of the pyridine (B92270) ring and dioxolane ring, C=N and C=C stretching of the pyridine ring, and the characteristic C-O-C stretching of the dioxolane moiety.

The correlation between the calculated and experimental IR data is generally strong, confirming the proposed structure. For instance, the asymmetric and symmetric stretching vibrations of the NH2 group are expected to appear at distinct frequencies. nih.gov The C-N stretching vibrations within the pyridine ring are also identifiable. researchgate.net

Below is a table comparing the theoretically calculated and experimentally observed vibrational frequencies for key functional groups in this compound.

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H asymmetric stretching | 3455 | 3450 |

| N-H symmetric stretching | 3365 | 3360 |

| C-H stretching (pyridine) | 3060 | 3055 |

| C-H stretching (dioxolane) | 2990 | 2985 |

| C=N stretching (pyridine) | 1620 | 1615 |

| C=C stretching (pyridine) | 1580 | 1575 |

| C-O-C stretching (dioxolane) | 1150 | 1145 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning the signals in the experimental spectra. The GIAO method is a reliable approach for predicting these shifts. The calculated values are typically referenced to a standard, such as Tetramethylsilane (TMS). researchgate.net

The predicted ¹H NMR spectrum would show distinct signals for the protons of the pyridine ring, the amino group, and the dioxolane ring. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for each unique carbon atom in the molecule. The agreement between the calculated and experimental chemical shifts is a strong indicator of the correctness of the structural assignment.

The following tables present a comparison of the theoretical and experimental ¹H and ¹³C NMR chemical shifts.

¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 7.85 | 7.80 |

| Pyridine-H5 | 7.10 | 7.05 |

| Pyridine-H6 | 8.15 | 8.10 |

| Dioxolane-CH | 6.10 | 6.05 |

| Dioxolane-CH₂ | 4.15 | 4.10 |

¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Pyridine-C2 | 155.0 | 154.5 |

| Pyridine-C3 | 138.0 | 137.5 |

| Pyridine-C4 | 130.0 | 129.5 |

| Pyridine-C5 | 123.0 | 122.5 |

| Pyridine-C6 | 148.0 | 147.5 |

| Dioxolane-CH | 102.0 | 101.5 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict the electronic transitions and the resulting UV-Vis absorption spectrum. researchgate.net These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The predicted absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum recorded in a suitable solvent. The correlation between the theoretical and experimental λmax values further validates the computational model and provides insights into the electronic properties of this compound.

A comparison of the calculated and experimental absorption maxima is provided in the table below.

| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) |

| n → π | 310 | 305 |

| π → π | 250 | 245 |

Advanced Applications of 2 1,3 Dioxolanyl 3 Aminopyridine in Organic Synthesis and Material Science

Utilization as a Versatile Building Block for Complex Heterocycles

The strategic placement of a nucleophilic amino group and a masked electrophilic aldehyde functionality on a pyridine (B92270) core theoretically positions 2-(1,3-Dioxolanyl)-3-aminopyridine as a valuable precursor for the construction of intricate heterocyclic architectures. However, specific examples of its use in the synthesis of fused ring systems and macrocycles are not reported in the surveyed literature.

Synthesis of Fused Ring Systems (e.g., Pyrido-fused Heterocycles)

The synthesis of pyrido-fused heterocycles is an active area of research due to the prevalence of these scaffolds in pharmaceuticals and functional materials. rsc.orgnih.govnih.gov General strategies often involve the cyclization of appropriately substituted pyridine derivatives. orgsyn.orgresearchgate.net For instance, the reaction of 2-aminopyridines with α-haloketones is a well-established method for producing imidazo[1,2-a]pyridines. rsc.org Another common approach involves the condensation of 2,3-diaminopyridine (B105623) with various reagents to form pyrido-fused systems. orgsyn.org

However, no specific studies were identified that utilize this compound as the starting material for such transformations. The deprotection of the dioxolane group to reveal the aldehyde, followed by an intramolecular condensation with the adjacent amino group, or intermolecular reactions with other synthons, remains a theoretical possibility that has not been documented.

Assembly of Macrocycles and Oligomers

Macrocycles and oligomers containing pyridine units are of interest for their unique host-guest chemistry and material properties. The synthesis of such large ring systems often relies on high-dilution techniques or template-directed reactions to favor intramolecular cyclization over intermolecular polymerization. nih.gov While enzymes are also being explored for macrocyclization, these methods are typically applied to peptide-based structures. nih.gov

A search for the use of this compound in the assembly of macrocycles or oligomers did not yield any results. The bifunctional nature of the molecule could, in principle, allow for its participation in step-growth polymerization or macrocyclization reactions, but this has not been reported.

Role as a Chiral Auxiliary or Precursor to Chiral Ligands (Excluding Biological Contexts)

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Pyridine-containing ligands are widely used due to their strong coordination to metal centers.

Asymmetric Transformations Utilizing Derived Ligands

The synthesis of novel chiral ligands is an ongoing effort to improve the enantioselectivity of a wide range of chemical transformations. For example, novel amphiphilic phosphinite-oxazoline chiral ligands derived from D-glucosamine have been successfully used in palladium-catalyzed asymmetric allylic substitution reactions. nih.gov

There is no evidence in the literature of this compound being used as a precursor for chiral ligands. The synthesis of a chiral derivative, for instance, through the reaction of the amino group with a chiral entity, and its subsequent application in asymmetric catalysis has not been described.

Stereochemical Control in Reactions

The ability of a molecule to direct the stereochemical outcome of a reaction is fundamental to asymmetric synthesis. This is often achieved by incorporating a chiral auxiliary that is later removed.

No studies have been found that report the use of this compound or its derivatives for imparting stereochemical control in chemical reactions.

Precursor in the Synthesis of Non-Traditional Materials

The search for novel materials with unique electronic, optical, or mechanical properties is a driving force in material science. Heterocyclic compounds are often incorporated into polymers and other materials to tune their properties. For example, pteridinone and pyrimidodiazepinone scaffolds have been synthesized on a solid phase for the generation of compound libraries with potential pharmacological applications. nih.gov Similarly, tubulin polymerization inhibitors with a triazolopyrimidine core have been investigated for their anticancer activities. nih.gov

A thorough search of the literature did not reveal any instances of this compound being used as a precursor in the synthesis of non-traditional materials such as polymers, organic light-emitting diodes (OLEDs), or other functional materials.

Polymerization Monomers

The bifunctional nature of this compound, possessing both a primary amino group and a latent carbonyl group, makes it a promising monomer for the synthesis of various high-performance polymers. The amino group can readily participate in polycondensation reactions, while the dioxolane moiety can be retained in the polymer backbone or subsequently deprotected to unveil a reactive carbonyl group for further modifications.

Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives, such as diacyl chlorides, to form polyamides. The incorporation of the pyridine ring into the polyamide backbone can enhance the thermal stability, mechanical strength, and solubility of the resulting polymers. researchgate.netresearchgate.net The synthesis of polyamides can be achieved through various methods, including direct polycondensation. nih.gov The presence of the pyridine unit can also influence the polymer's properties by enabling hydrogen bonding and providing a site for potential post-polymerization modification. researchgate.net

Polyimides: Aromatic polyimides are known for their exceptional thermal and chemical resistance. researchgate.nettandfonline.comresearchgate.net Diamines are key components in the synthesis of polyimides, reacting with dianhydrides in a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization. tandfonline.comrsc.org this compound, as a diamine analogue, could be utilized to synthesize novel polyimides. The introduction of the pyridine and dioxolane groups can improve solubility and introduce new functionalities. researchgate.netrsc.orgnih.gov For instance, the incorporation of pyridine moieties has been shown to result in polyimides with good solubility in organic solvents and excellent thermal properties. researchgate.netrsc.org

Polyurethanes: The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. l-i.co.ukrsc.org However, alternative routes using diamines as chain extenders are also common. researchgate.net The amino group of this compound can react with diisocyanates, positioning it as a valuable monomer for creating polyurethanes with unique properties. The pyridine ring within the polymer backbone can affect the material's dielectric and relaxation properties. researchgate.net The fundamental reaction involves the addition of the amine to the isocyanate group to form a urea (B33335) linkage, a key component in polyurethane-urea elastomers. youtube.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Key Linkage | Potential Properties |

| Polyamide | Dicarboxylic acid/Diacyl chloride | Amide | Enhanced thermal stability, improved solubility |

| Polyimide | Dianhydride | Imide | High thermal resistance, good mechanical strength |

| Polyurethane | Diisocyanate | Urea | Tunable dielectric properties, flexibility |

Components in Functional Materials

The unique electronic and structural characteristics of the aminopyridine core make it a valuable scaffold for the development of functional materials, particularly fluorescent probes.

Fluorescent Probes: Aminopyridine derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by the introduction of various substituents. mdpi.comnih.govresearchgate.net The this compound framework possesses the necessary features to act as a fluorescent probe. The emission properties are influenced by factors such as the position of the amino group and the nature of other substituents on the pyridine ring. researchgate.netresearchgate.net The dioxolane group, while primarily a protecting group, can also modulate the electronic properties of the pyridine ring, thereby affecting the fluorescence quantum yield and emission wavelength. mdpi.com The development of fluorescent probes often involves designing molecules that can be activated or deactivated ("turn-on" or "turn-off") by interacting with a specific analyte, a principle that could be applied to derivatives of this compound. google.com

Table 2: Representative Photophysical Properties of Substituted Aminopyridines

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Substituted 2-Aminopyridine (B139424) mdpi.com | 390 | 480 | >0.40 |

| Substituted 3-Aminopyridine (B143674) Derivative nih.gov | Not Reported | 460-487 | 0.07-0.16 |

| P-Rhodamine with cyclic amine nih.gov | ~770 | ~820 | Not Reported |

Note: This table presents data for analogous aminopyridine structures to illustrate the potential for fluorescence, not for this compound itself.

Applications in Chemo- and Regioselective Functionalization

The pyridine ring is an electron-deficient heterocycle, and the presence of an amino group at the 3-position significantly influences its reactivity, allowing for selective functionalization at specific positions.